3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMFELHNPKHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production, given the appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, cyclopropanation reactions yield various 3-azabicyclo[3.1.0]hexane derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique bicyclic structure allows for the development of various derivatives that can be tailored for specific chemical properties and reactivities.
Synthesis of Functionalized Derivatives
Recent studies have demonstrated the compound's utility in synthesizing highly functionalized derivatives through various chemical reactions, such as nucleophilic substitutions and cycloadditions. For example, it has been used in the synthesis of bis-spirocyclic derivatives via 1,3-dipolar cycloaddition reactions with cyclopropenes, yielding products with high diastereoselectivity .
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit promising biological activities, including antimicrobial and antiviral effects. These properties are attributed to their ability to interact with biological targets, potentially modulating various biochemical pathways .
Therapeutic Potential
The compound's derivatives are being investigated for their potential use as therapeutic agents in treating neurological disorders and cancer. The modulation of specific receptors, such as the D3 receptor, is a focus area due to its implications in conditions where antagonism or inhibition could be beneficial .
Industrial Applications
Material Development
In industrial contexts, this compound is explored for developing new materials with unique properties, such as enhanced stability and reactivity. These materials can have applications in pharmaceuticals and advanced chemical manufacturing processes.
Table 1: Summary of Research Findings on 3-Azabicyclo[3.1.0]hexane Derivatives
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine, making them useful in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Positional Isomers: Nitrile Group Variations
- 3-Azabicyclo[3.1.0]hexane-2-carbonitrile hydrochloride (C₆H₇N₂·HCl):
This isomer, with the nitrile group at position 2, is synthesized via chlorination of 3-azabicyclo[3.1.0]hexane followed by cyanation. Its geometric isomers (cis/trans) exhibit distinct reactivity in downstream modifications, making it critical for stereoselective synthesis .
Aryl-Substituted Derivatives
- Centanafadine Hydrochloride (C₁₅H₁₅N·HCl, MW: 245.7 g/mol): Substituted with a naphthalen-2-yl group at position 1, this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) for ADHD treatment. The bulky aromatic substituent enhances binding to monoamine transporters, contrasting with the nitrile’s electron-withdrawing effects .
- Bicifadine Hydrochloride (C₁₂H₁₃N·HCl, MW: 204.1 g/mol): Features a 4-methylphenyl group at position 1. It acts as a non-opioid analgesic, highlighting how electron-donating substituents modulate pharmacological activity compared to nitrile-containing analogs .
Functional Group Modifications
- Ethyl 3-Azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride (C₈H₁₃NO₂·HCl, MW: 203.7 g/mol): The ester group at position 6 facilitates prodrug strategies, enabling controlled release in formulations .
- (1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride (C₆H₉NO₂·HCl, MW: 179.6 g/mol): The carboxylic acid group allows conjugation or salt formation, enhancing solubility for parenteral delivery .
- 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride (C₅H₁₀ClNO, MW: 135.6 g/mol): The hydroxyl group introduces hydrogen-bonding capacity, altering metabolic stability compared to nitrile derivatives .
Pharmacological and Physicochemical Properties
Pharmacological Activity
Physicochemical Comparison
*Predicted using fragment-based methods.
Biological Activity
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C6H9ClN2
- CAS Number : 1421939-67-4
- Structure : The compound features a bicyclic structure with a nitrogen atom embedded within the ring, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing multiple biochemical pathways:
- Target Interaction : The compound has been shown to interact with neurotransmitter receptors, enzymes, and other cellular proteins, modulating their activity.
- Biochemical Pathways : It may influence pathways related to neurotransmission, cell proliferation, and apoptosis, suggesting potential therapeutic applications in neurological disorders and cancer treatment.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antiviral Activity : Preliminary assays suggest the compound may possess antiviral properties, although further investigation is needed to elucidate the specific mechanisms involved.
- Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial efficacy of 3-Azabicyclo[3.1.0]hexane derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 100 µg/mL, indicating promising activity for further development into therapeutic agents.
Case Study 2: Antiviral Potential
In vitro studies have shown that derivatives of this compound can inhibit viral replication in cell cultures infected with specific viruses. For example, one derivative demonstrated an IC50 value of 5 µM against a viral strain, suggesting it could be a candidate for antiviral drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Cycloclavine | Antimicrobial | Ergot alkaloid with similar structure |
| Indolizomycin | Antibiotic | Related heterocyclic system |
| Duocarmycin | High cytotoxicity | Potential antitumor activity |
| 3-Azabicyclo[3.1.0]hexane | Antimicrobial, antiviral | Unique bicyclic structure with diverse effects |
Q & A
Advanced Research Question
- Salt form modulation : Hydrochloride salts improve aqueous solubility (e.g., 2-Azabicyclo[3.1.0]hexane derivatives show enhanced solubility in PBS) .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain stability .
- pH adjustment : Buffers near physiological pH (7.4) prevent precipitation .
How can enantiomeric separation of this compound be achieved?
Advanced Research Question
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases for baseline resolution .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers (e.g., Candida antarctica lipase B) .
How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Advanced Research Question
- Purity validation : Ensure ≥95% purity via HPLC to exclude impurities affecting assays .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls.
- Structural analogs comparison : Compare with 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives to isolate pharmacophores .
What methodologies guide structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Substituent modification : Introduce methyl or fluorine groups at C-6 to enhance binding affinity (e.g., 4-Fluoro-2-azabicyclo[2.1.1]hexane derivatives show improved receptor interactions) .
- Computational docking : AutoDock Vina predicts interactions with DPP-4 or kinase targets .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites using Schrödinger Suite .
How is the stability of this compound assessed under varying storage conditions?
Basic Research Question
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .
What computational approaches predict target interactions for this compound?
Advanced Research Question
- Molecular dynamics (MD) simulations : GROMACS models ligand-receptor binding over 100 ns trajectories.
- Free energy calculations : MM-PBSA quantifies binding affinities for kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
